

# Saxitoxin Dihydrochloride: A Potent Pharmacological Tool for Ion Channel Research

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## Compound of Interest

Compound Name: Saxitoxin dihydrochloride

Cat. No.: B560006

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

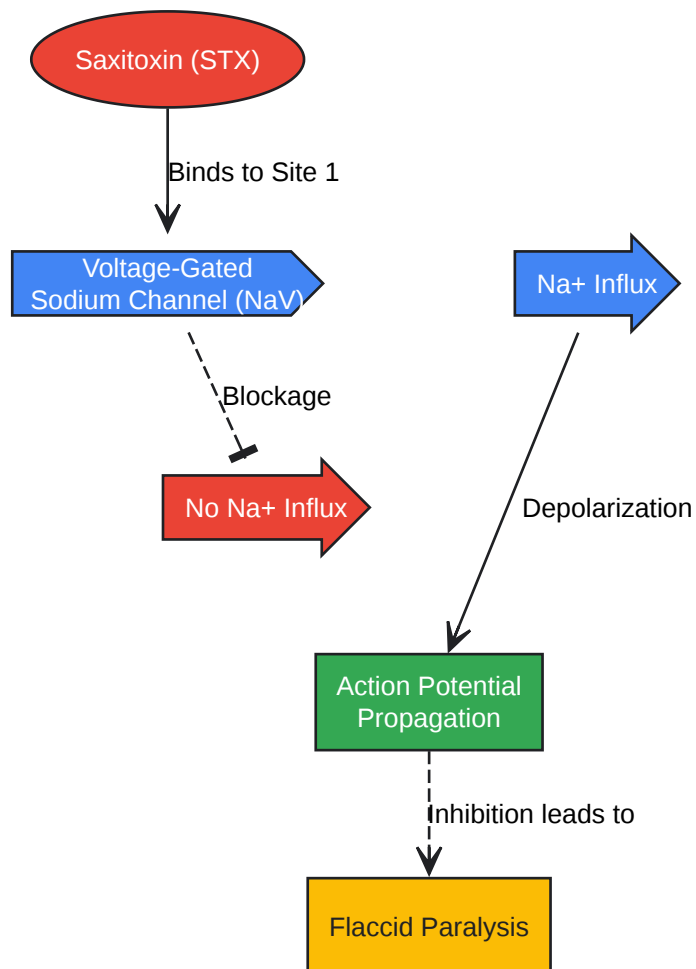
Saxitoxin (STX) dihydrochloride is a potent neurotoxin that acts as a highly selective and reversible blocker of voltage-gated sodium channels (NaVs).[1][2] Originally isolated from the butter clam *Saxidomus giganteus*, saxitoxin is produced by certain species of marine dinoflagellates and freshwater cyanobacteria.[1] Its ability to bind with high affinity to site 1 of the  $\alpha$ -subunit of NaVs makes it an invaluable pharmacological tool for the study of ion channel biophysics, neuronal excitability, synaptic transmission, and for the development of novel therapeutics.[2][3] By occluding the ion pore, saxitoxin effectively inhibits the influx of sodium ions, thereby preventing the generation and propagation of action potentials in neurons and muscle cells.[1][4] This specific mechanism of action allows researchers to isolate and study the function of voltage-gated sodium channels in various physiological and pathological processes.

## Mechanism of Action

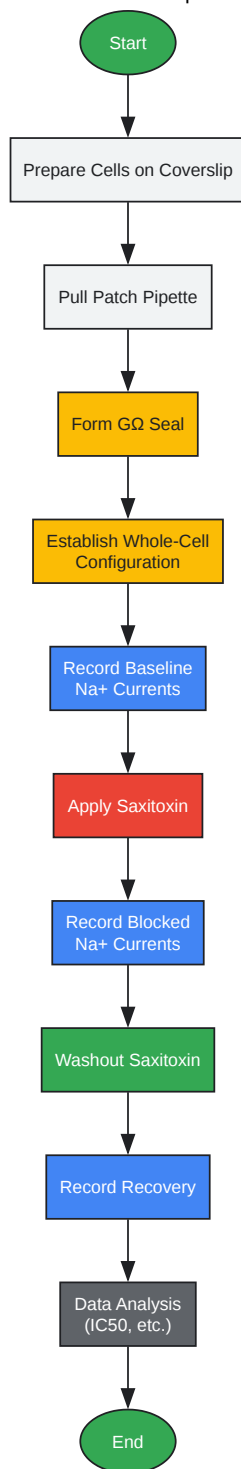
Saxitoxin exerts its physiological effects by binding to the outer pore of voltage-gated sodium channels.[3][4] This binding is reversible and occurs at a specific location known as "site 1," which is formed by amino acid residues in the P-loops of the channel's  $\alpha$ -subunit.[2][3] The binding of saxitoxin physically obstructs the channel pore, preventing the passage of sodium ions and thereby blocking the initiation and propagation of action potentials.[1][4] This leads to

a state of flaccid paralysis in affected organisms.[1] The affinity of saxitoxin can vary among different subtypes of voltage-gated sodium channels.[5]

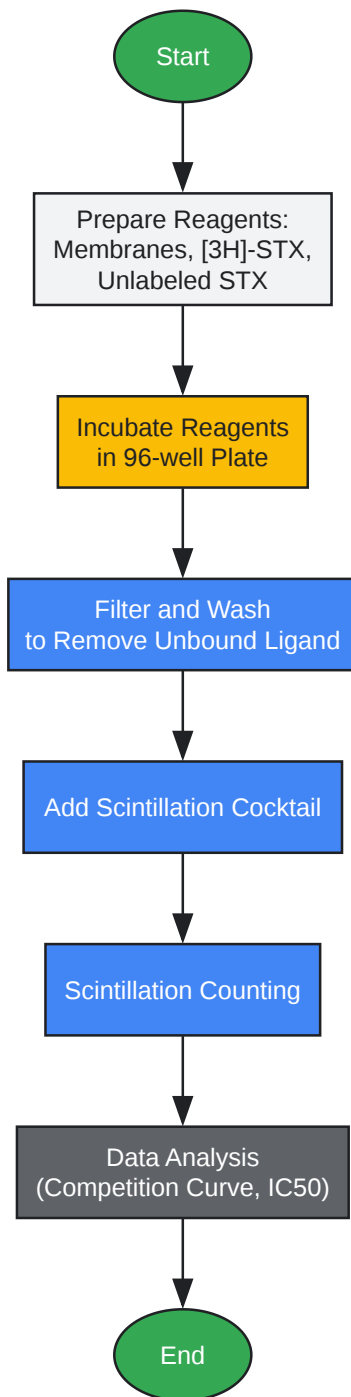
## Mechanism of Action of Saxitoxin



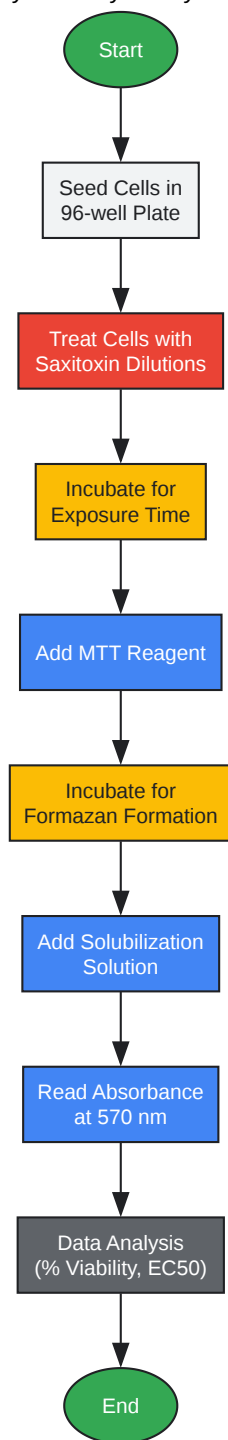
## Whole-Cell Patch Clamp Workflow



## Receptor Binding Assay Workflow



## MTT Cytotoxicity Assay Workflow

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